4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid - 951891-58-0

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

Catalog Number: EVT-1632110
CAS Number: 951891-58-0
Molecular Formula: C10H6F4O3
Molecular Weight: 250.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several papers detail the synthesis of compounds related to 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid. One paper describes the synthesis of 1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone, utilizing 2,3,4,5-tetrafluorobenzoic acid as a starting material. [] This synthesis involved acylchlorination of the acid, followed by diethylmalonate condensation, partial hydrolysis, decarboxylation, and finally, cyclization to yield the desired pyrazolone derivative. [] Another paper focuses on the synthesis of 2-Acetyl-4-Chloro-5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate, again starting from 2,3,4,5-tetrafluorobenzoic acid. [] This synthesis involved reacting the acid with 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in the presence of phosphorus oxychloride (POCl3) and pyridine. []

Molecular Structure Analysis

Although no direct structural analysis of 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is available in the provided papers, insights can be drawn from structurally related compounds. One paper describes the crystal structure of 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester (C17H13F4NO4). [] This compound, like our target molecule, contains the 2,3,4,5-tetrafluorobenzoyl moiety. Understanding the structural features of this moiety within a crystallized molecule can provide clues about potential bond lengths, angles, and conformational preferences of 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid.

Further structural insights can be gained from the analysis of 2,3,4,5-tetrachlorobenzoic acid, a closely related analogue. [] This paper discusses the crystal structure of a second polymorph of this compound, providing detailed information on bond lengths, angles, and intermolecular interactions like hydrogen bonding. [] The structural data from this analogue can serve as a valuable reference point for predicting the structural characteristics of 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid.

Another study investigates the lipase-catalyzed resolution of 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester, a key intermediate in the synthesis of Lotrafiban. [, ] This reaction is performed in ionic liquids and compared to a traditional process using t-butanol. [] This research highlights the potential for enzymatic transformations of complex molecules containing a benzodiazepine core, which could be relevant for exploring potential reactions involving 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid, especially given its structural similarities to some benzodiazepines.

Pharmacological Activity

One study investigates the anxiolytic and analgesic properties of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives. [] These compounds were synthesized through alkylation and cyclization reactions. [] Their pharmacological activities were evaluated using established animal models, including the elevated plus maze and open field tests for anxiolytic effects, and the tail flick and hot plate tests for analgesic effects. [] The study found that certain derivatives exhibited significant anxiolytic and analgesic activities, suggesting potential therapeutic applications for this class of compounds. []

Another paper focuses on Lotrafiban (SB-214857), a potent and long-lasting inhibitor of angiotensin-converting enzyme (ACE). [, , ] Lotrafiban's development involved exploring a series of (R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid derivatives. [] These compounds exhibited significant ACE inhibitory activity both in vitro and in vivo, highlighting their potential as antihypertensive agents. [, ]

Applications

One key area is the development of novel anxiolytic and analgesic agents. The research on 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives highlights the potential of this class of compounds for addressing anxiety and pain. [] Further research in this area could lead to the development of new therapeutic options for these conditions.

Another promising application is in the field of cardiovascular disease. The development of Lotrafiban as a potent ACE inhibitor demonstrates the potential of benzothiazepine derivatives as antihypertensive agents. [, , ] Further exploration of this chemical space could lead to the discovery of new drugs for treating hypertension and other cardiovascular conditions.

4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB)

Compound Description: DCPIB is a potent and specific antagonist of the volume-regulated anion channel, which is closely linked to angiogenesis []. DCPIB has demonstrated antiangiogenic effects in both in vivo and in vitro studies, inhibiting corneal suture and myocardial infarction in vivo and suppressing human umbilical vein endothelial cell migration, tube formation, and proliferation in vitro []. These effects are attributed to DCPIB's ability to repress the activation and expression of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream signaling pathway [].

2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349)

Compound Description: SB-235349 is a key intermediate in the synthesis of Lotrafiban, a potent GPIIb/IIIa receptor antagonist [, ]. It is synthesized through a multi-step process starting from 2-nitrobenzyl alcohol, ultimately leading to the formation of the benzodiazepine structure []. SB-235349 is then further modified to introduce the specific structural features required for Lotrafiban's biological activity [].

(R)-3-[(S)-1-Carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid (CV-5975)

Compound Description: CV-5975 is a potent and long-lasting angiotensin-converting enzyme (ACE) inhibitor [, ]. Its structure includes a piperidyl moiety which contributes to its long-lasting ACE inhibitory activity []. CV-5975 shows more potent and sustained antihypertensive effects compared to enalapril in various animal models []. This effect is primarily attributed to its ACE inhibitory activity, but additional mechanisms might be involved [].

1-Phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone

Compound Description: This compound serves as a crucial intermediate in the synthesis of 4,4'-(alkylmethylene)bis[1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone] derivatives []. These derivatives, in turn, exhibit promising antibacterial activity against Escherichia coli [].

2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocine

Compound Description: This compound serves as a core structural element in a series of caffeic acid amides being evaluated for antiproliferative and EGFR inhibitory activity []. One notable derivative, compound D9, exhibits potent inhibitory activity against HepG2 cells and EGFR [].

2,3,4,5-Tetraiodopyrrole, 2,3,4,5-Tetrabromopyrrole and 2,3,4,5-Tetrachloropyrrole

Compound Description: These halogenated pyrroles are recognized as medium-strong proton donors, exhibiting proton donor strengths comparable to phenol []. Their hydrogen bonding properties have been extensively studied through infrared spectroscopy [].

Properties

CAS Number

951891-58-0

Product Name

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

IUPAC Name

4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

InChI

InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17)

InChI Key

ZLUZCDBISQJJQW-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.